N,N'-Bis(salicylideneamino)ethane-manganese(II)

Overview

Description

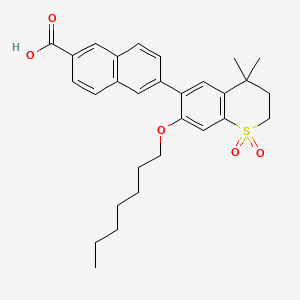

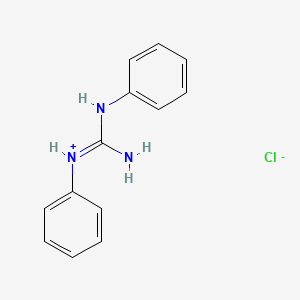

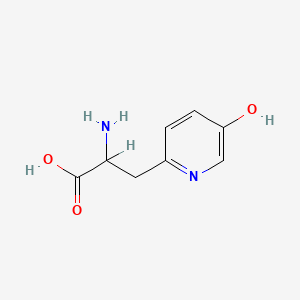

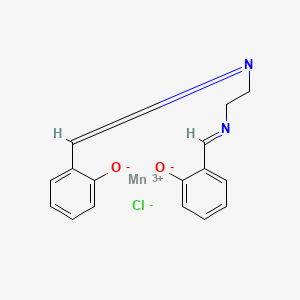

“N,N’-Bis(salicylideneamino)ethane-manganese(II)”, commonly known as Mn-Salen, is a coordination compound. Its molecular formula is C16H14ClMnN2O2 . The molecular weight of this compound is 356.68 g/mol.

Molecular Structure Analysis

The molecular structure of Mn-Salen is based on its molecular formula, C16H14ClMnN2O2 . Unfortunately, specific details about its molecular structure are not provided in the retrieved information.Chemical Reactions Analysis

Mn-Salen has been shown to catalyze the direct synthesis of imines from a variety of alcohols and amines with the liberation of hydrogen gas . The mechanism of this reaction has been investigated experimentally with labelled substrates and theoretically with DFT calculations .Scientific Research Applications

Antioxidant Activity

EUK-8 is a salen manganese complex that exhibits potent antioxidant activities . It has been shown to exhibit superoxide dismutase, catalase, and glutathione peroxidase activities . These activities could potentially facilitate the scavenging of excess reactive oxygen species (ROS), thereby restoring the redox balance in damaged cells and organs .

Diabetes Management

EUK-8 has been found to reduce serum glucose and lipids and ameliorate streptozotocin-induced oxidative damage in the pancreas, liver, kidneys, and brain tissues of diabetic rats . It improves the antioxidant status by reducing lipid peroxidation and enhancing the antioxidant enzymes activities in various tissues of diabetic rats .

Amyloid Fibril Inhibition

EUK-8 inhibits amyloid fibril formation, including islet amyloid polypeptide (IAPP), β-amyloid and lysozyme amyloid aggregation . It appears that EUK-8 disrupts the pre-formed amyloid fibrils .

Lifespan Extension

EUK-8 has been reported to extend the lifespan of nematode worms (Caenorhabditis elegans) by 44 percent over the control group . Treatment of prematurely aging worms resulted in normalization of their lifespan, which means a 67 percent increase .

Cadmium Toxicity Reduction

EUK-8, as a Mn-salen complex, decreases the uptake and cytotoxicity of Cadmium (Cd), while salen perturbs the membrane integrity and increases the uptake and cytotoxicity of Cd . The Cd-salen complex formed does not perturb the integrity of cell membranes and thus the influx of metal is not enhanced .

Potential Therapy for ROS-Mediated Injuries

EUK-8 has attracted intensive attention for the therapy of ROS-mediated injuries . It has been studied for its activity on the treatment of several pathological disorders associated with oxidative damage, including neurodegenerative, inflammatory, and cardiovascular diseases; tissue injury; and other damages related to the liver, kidney, or lungs .

Mechanism of Action

EUK-8, also known as Manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride or N,N’-Bis(salicylideneamino)ethane-manganese(II), is a synthetic superoxide dismutase and catalase mimetic that exhibits potent antioxidant activities .

Target of Action

EUK-8 primarily targets Reactive Oxygen Species (ROS) and Superoxide Dismutase 1 (SOD1) . ROS are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis SOD1 is an enzyme that alternately catalyzes the dismutation of the superoxide (O2−) radical into either ordinary molecular oxygen (O2) or hydrogen peroxide (H2O2).

Mode of Action

EUK-8 acts as a ROS scavenger and a SOD1 stimulant . As a ROS scavenger, it neutralizes the free radicals to prevent oxidative damage. As a SOD1 stimulant, it enhances the activity of SOD1, promoting the conversion of harmful superoxide radicals into less reactive molecular oxygen or hydrogen peroxide .

Biochemical Pathways

EUK-8 impacts the oxidative stress pathway . By scavenging ROS and stimulating SOD1, it reduces oxidative stress, which is a key factor in the pathogenesis of various diseases, including diabetes . It also affects lipid peroxidation and enhances the activities of antioxidant enzymes in various tissues .

Result of Action

EUK-8 has been shown to reduce serum glucose and lipids and ameliorate oxidative damage in various tissues of diabetic rats . It improves the antioxidant status by reducing lipid peroxidation and enhancing the antioxidant enzymes activities . In addition, it has been found to ameliorate acute lung injury in endotoxemic swine .

Action Environment

The efficacy and stability of EUK-8 can be influenced by various environmental factors. For instance, the presence of oxidative stress in the environment enhances the need for and therefore the effectiveness of EUK-8’s antioxidant action . .

properties

IUPAC Name |

manganese(3+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2.ClH.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQGFROGWOHBAG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClMnN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(salicylideneamino)ethane-manganese(II) | |

CAS RN |

53177-12-1 | |

| Record name | N,N'-Bis(salicylideneamino)ethane-manganese(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053177121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: EUK-8 primarily acts as a catalytic scavenger of reactive oxygen species (ROS) by mimicking the activities of superoxide dismutase (SOD) and catalase. [, , , , , ] It catalyzes the breakdown of superoxide radicals (O2•−) and hydrogen peroxide (H2O2) into less reactive species like oxygen (O2) and water (H2O). [, ]

ANone: By reducing ROS levels, EUK-8 has been shown to:

- Protect against neuronal damage: In models of Alzheimer's disease, EUK-8 protects against amyloid beta-peptide (Aβ)-induced neurotoxicity, likely by reducing ROS-mediated neuronal damage. [, , ] It also protects against hypoxia- and acidosis-induced damage in hippocampal slices. []

- Improve cardiac function: EUK-8 improves cardiac recovery after ischemia-reperfusion injury in aged female rats, possibly by reducing oxidative stress and inflammation. [, ] It also prevents and reverses dilated cardiomyopathy in mice lacking manganese superoxide dismutase activity. []

- Reduce organ injury: EUK-8 attenuates organ injury in models of hemorrhagic shock, endotoxemia, and acute lung injury, likely by mitigating ROS-mediated damage. [, , , , ]

- Modulate cellular signaling: EUK-8 inhibits angiotensin II-induced vasoconstriction and collagen synthesis in cardiac fibroblasts, suggesting its role in modulating oxidative signaling pathways. [, ] It also influences cellular redox environments, impacting pathways related to cell growth, hypertrophy, and apoptosis. [, ]

ANone: While EUK-8 primarily targets ROS, research suggests a complex relationship with NO:

- Indirect protection: By scavenging superoxide, EUK-8 indirectly protects NO from being scavenged, thus preserving NO-mediated vasodilation. [, , , ]

- Direct oxidation: At higher concentrations or under specific conditions, EUK-8 can be oxidized to form oxoMn-salen complexes. [] These oxidized forms have been shown to directly oxidize NO to nitrogen dioxide (NO2) and nitrite (NO2-) to nitrate (NO3-). []

ANone: The molecular formula of EUK-8 is C16H14ClMnN2O2, and its molecular weight is 356.69 g/mol. []

ANone: While the provided abstracts don't delve into detailed spectroscopic analysis, EUK-8's structure and properties can be characterized using techniques like:

- Storage: EUK-8 should be stored under inert atmosphere at low temperatures (2°C to 8°C) and protected from light to prevent degradation. []

- Solvent compatibility: EUK-8 shows good solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits moderate solubility in less polar solvents such as methylene chloride and acetonitrile. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.